(Z)-N,3-diphenylbut-2-enamide
Description
(Z)-N,3-Diphenylbut-2-enamide is an α,β-unsaturated enamide characterized by a (Z)-configured double bond between carbons 2 and 3 of a butenamide backbone. The molecule features two phenyl groups substituted at the N-position (amide nitrogen) and the C3 position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The (Z)-configuration introduces rigidity, influencing intermolecular interactions and reactivity.
Properties
CAS No. |
27687-45-2 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
(Z)-N,3-diphenylbut-2-enamide |
InChI |
InChI=1S/C16H15NO/c1-13(14-8-4-2-5-9-14)12-16(18)17-15-10-6-3-7-11-15/h2-12H,1H3,(H,17,18)/b13-12- |
InChI Key |
HRSFRXQUPFPNSL-SEYXRHQNSA-N |
SMILES |
CC(=CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Isomeric SMILES |
C/C(=C/C(=O)NC1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Other CAS No. |
27687-45-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the enamide core but differ in substituents, stereochemistry, or functional groups:
*Calculated based on molecular formula.
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano groups in ’s compound increase electrophilicity at the α,β-unsaturated site, enhancing reactivity toward nucleophiles (e.g., thiols in biological systems) .
- Hydrogen Bonding: The hydroxyl group in ’s compound facilitates hydrogen bonding, improving aqueous solubility compared to the non-polar phenyl groups in this compound .
Spectroscopic and Analytical Data
- NMR Chemical Shifts: Substituent electronegativity significantly impacts chemical shifts. For example, cyano groups () deshield neighboring protons, shifting signals downfield, whereas electron-donating methoxy groups () cause upfield shifts .
- Mass Spectrometry : The molecular ion peaks for these compounds align with their calculated masses (e.g., m/z 270.21 for ’s compound) .
Research Implications and Gaps
While this compound’s structural analogs provide a foundation for understanding its behavior, key gaps remain:
- Solubility and Stability : Experimental data on lipophilicity (logP) and thermal stability are needed.
- Synthetic Routes : Optimal methods for stereoselective synthesis (e.g., asymmetric catalysis) are underexplored.
- Biological Screening: No direct activity data exist; assays against cancer cell lines or microbial strains are recommended.
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